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Compound of Interest

Compound Name: SHENZ26

Cat. No.: B12372595

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral agents SHEN26 and
remdesivir against SARS-CoV-2. Both drugs target the viral RNA-dependent RNA polymerase
(RdRp), a crucial enzyme for viral replication, but differ in their administration routes and have
shown distinct efficacy profiles in preclinical and clinical studies. This document synthesizes
available experimental data to offer an objective comparison of their performance.

At a Glance: Key Differences

Feature SHEN26 (ATV014) Remdesivir (GS-5734)

Administration Oral Intravenous

Active Form Prodrug of GS-441524 Prodrug of a nucleotide analog
Phase Il clinical trials Approved for use in

Clinical Development o )
completed hospitalized patients

In Vitro Efficacy

Direct comparative studies in Vero E6 cells have demonstrated that SHEN26 (preclinically
known as ATV014) exhibits potent antiviral activity against various SARS-CoV-2 variants.
Notably, in these preclinical studies, ATV014 showed significantly improved antiviral activity
against several variants of concern when compared to remdesivir.
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Table 1: Comparative In Vitro Antiviral Activity against SARS-CoV-2 Variants in Vero E6 Cells

SHEN26 (ATV014) IC50

SARS-CoV-2 Variant (M) Remdesivir IC50 (uM)
H

Not explicitly stated in direct
B.1 0.46 _

comparison

Not explicitly stated in direct
Beta 0.13 ]

comparison

Not explicitly stated in direct
Delta 0.24 _

comparison

_ Not explicitly stated in direct

Omicron 0.013

comparison

Data for SHEN26 (ATV014) from a preclinical study.[1] Remdesivir's EC50 in Vero E6 cells has
been reported to range from 0.77 uM to 23.15 pM in different studies.[2][3]

Table 2: In Vitro Efficacy of Remdesivir in Various Cell Lines

Selectivity Index

Cell Line EC50 (pM) CC50 (pM)
(S)
Vero E6 0.77 >100 >129.87
Vero E6 6.6 >100 >15
Vero E6 1.65 Not specified Not specified
Human Airway 0.069 (against SARS- -~ -~
o Not specified Not specified
Epithelial (HAE) CoV)
0.01 (against HCoV- N N
Huh-7 Not specified Not specified

0C43)

Data compiled from multiple sources.[2][3][4][5][6][7]

In Vivo Efficacy in Animal Models
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Studies in K18-hACE2 mice, a model for severe COVID-19, have been conducted for both
SHEN26 and remdesivir.

SHEN26 (ATV014): In a prophylactic model, oral administration of SHEN26 at 100 and 300
mg/kg significantly reduced viral RNA copies in the lungs of K18-hACE2 mice infected with the
Delta variant.[1] In a therapeutic setting, initiated 2 hours after infection, SHEN26 dose-
dependently reduced viral RNA in the lungs, with a 200 mg/kg dose showing more potent
reduction than 200 mg/kg of molnupiravir.[1] Doses of 50 mg/kg and higher reduced the
infectious virus to below the limit of detection.[1]

Remdesivir: The efficacy of remdesivir in K18-hACEZ2 mice has been described as limited in
some studies.[8][9][10] One study comparing intranasal liposomal remdesivir to intraperitoneal
Veklury® (remdesivir) found that the intraperitoneal formulation had limited efficacy in
preventing death in SARS-CoV-2 infected K18-hACE2 mice, with 62.5% mortality at day 8 post-
infection.[11]

Clinical Efficacy

SHEN26: A multicenter, randomized, double-blind, placebo-controlled Phase Il clinical trial
evaluated the efficacy and safety of SHEN26 in mild-to-moderate adult COVID-19 patients.[12]
[13][14]

e Primary Outcome: The primary endpoint was the change in viral RNA levels on Day 7.[13]
o Key Findings:

o The 400 mg group showed a significantly higher reduction in viral load on Day 3 (a
difference of 1.06 log10 copies/mL versus placebo) and Day 5 (a difference of 1.21 log10
copies/mL versus placebo).[13]

o The effects on viral load were dose-dependent.[15]

o There was no significant difference in the time to viral clearance between the SHEN26 and
placebo groups.[13]

o SHEN26 was found to be safe and well-tolerated.[13][14]
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Remdesivir: The pivotal ACTT-1 trial, a randomized, double-blind, placebo-controlled Phase IlI
trial, assessed the efficacy of remdesivir in hospitalized adult patients with COVID-19 with
lower respiratory tract involvement.[16][17][18]

e Primary Outcome: Time to clinical recovery.[16][18]
» Key Findings:

o Patients receiving remdesivir had a median recovery time of 11 days, compared to 15
days for the placebo group.[16]

o The mortality rate at day 14 was 7.1% in the remdesivir group and 11.9% in the placebo
group, though this difference was not statistically significant.[16]

o The benefit of remdesivir was most apparent in patients requiring supplemental oxygen at
baseline.[18]

Mechanisms of Action

Both SHEN26 and remdesivir are prodrugs that are metabolized into their active forms to inhibit
the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp).

SHEN26: SHEN26 is an oral prodrug of GS-441524.[1] After administration, it is converted to
GS-441524, which is then phosphorylated to its active triphosphate form. This active metabolite
acts as a nucleoside analog, competing with natural nucleotides for incorporation into the
nascent viral RNA chain, leading to premature termination of RNA synthesis.

Remdesivir: Remdesivir is an intravenous prodrug of a nucleotide analog.[3] It diffuses into
cells and is metabolized to its active triphosphate form. This active metabolite is incorporated
into the viral RNA by the RdRp, causing delayed chain termination and inhibiting viral
replication.[3]

Experimental Protocols
In Vitro Antiviral Assay (Representative Protocol for
SHEN26/ATV014)

e Cells: Vero E6 cells were seeded in 96-well plates.
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Virus: SARS-CoV-2 variants (B.1, Beta, Delta, Omicron) were used for infection.

Drug Treatment: Cells were treated with serial dilutions of ATV014, remdesivir, or GS-
441524,

Assay: The half-maximal inhibitory concentration (IC50) was determined using a SARS-CoV-
2 replicon system.

Cytotoxicity: The 50% cytotoxic concentration (CC50) was determined in parallel.

K18-hACE2 Mouse Model of SARS-CoV-2 Infection
(Representative Protocol)

e Animals: K18-hACE2 transgenic mice, which express human ACE2, were used.[8][9][10]

« Infection: Mice were intranasally inoculated with a specific plague-forming unit (PFU) dose of
a SARS-CoV-2 variant (e.g., Delta).[1]

e Drug Administration:

o Prophylactic model: The drug was administered orally (for SHEN26) or via the relevant
route (for remdesivir) at the time of infection and continued for a specified duration.[1]

o Therapeutic model: The drug was administered at a certain time point (e.g., 2 hours) after
infection.[1]

e Outcome Measures: Viral RNA in the lungs was quantified by gRT-PCR, and infectious virus
titers were measured by focus-forming assay at a specific day post-inoculation (e.g., day 3).
[1] Lung tissue was also analyzed for histopathological changes.[1]

SHEN26 Phase Il Clinical Trial

e Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[12][13][14]

o Participants: Adult patients (18-65 years) with mild-to-moderate COVID-19 who did not
require supplemental oxygen.[15][12]
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« Intervention: Patients were randomized to receive high-dose (400 mg), low-dose (200 mg)
SHEN26, or a placebo.[12][13][14]

e Primary Endpoint: Change in SARS-CoV-2 viral RNA levels from baseline at day 7.[13]

e Secondary Endpoints: Changes in viral RNA levels at other time points (D3, D5, D10, D28)
and time to viral clearance.[13]

Remdesivir ACTT-1 Phase lll Clinical Trial
o Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[16][17][18]

o Participants: Hospitalized adult patients with laboratory-confirmed COVID-19 and evidence
of lower respiratory tract involvement.[16][17]

« Intervention: Patients received either intravenous remdesivir (200 mg loading dose on day 1,
followed by 100 mg daily for up to 9 days) or a placebo.[16][17]

e Primary Endpoint: Time to clinical recovery, defined as the first day during the 28 days after
enrollment that a patient was no longer hospitalized or no longer required ongoing medical
care in the hospital.[16][18]
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Caption: Mechanism of action of SHEN26.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Check Availability & Pricing

 To cite this document: BenchChem. [SHENZ26 vs. Remdesivir: A Comparative Guide to
Antiviral Efficacy Against SARS-CoV-2]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12372595#shen26-vs-remdesivir-efficacy-against-
sars-cov-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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